molecular formula C8H11ClN2O3S B1518634 Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride CAS No. 108989-46-4

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride

Cat. No.: B1518634
CAS No.: 108989-46-4
M. Wt: 250.7 g/mol
InChI Key: KZKXMLVNNWXYPP-UHFFFAOYSA-N
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Description

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10N2O3S. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a sulfanyl group and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

  • Furan-2-carboxylic acid: A related compound without the sulfanyl group.

  • Methyl 5-(aminomethyl)furan-2-carboxylate: A compound with an amino group instead of the sulfanyl group.

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate: A compound with a hydroxymethyl group.

These compounds differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.ClH/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKXMLVNNWXYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
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Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride

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